molecular formula C8H4BrF3N2 B13457517 3-bromo-2-(trifluoromethyl)-2H-indazole

3-bromo-2-(trifluoromethyl)-2H-indazole

Cat. No.: B13457517
M. Wt: 265.03 g/mol
InChI Key: TZMPTQQNNXOHHN-UHFFFAOYSA-N
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Description

3-bromo-2-(trifluoromethyl)-2H-indazole is a chemical compound that belongs to the class of indazoles, which are bicyclic heterocycles containing a five-membered pyrazole ring fused to a benzene ring. The presence of bromine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(trifluoromethyl)-2H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2H-indazole and bromine.

    Bromination: The indazole is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 3-position.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(trifluoromethyl)-2H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or trifluoromethyl groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.

    Oxidation Products: Oxidized derivatives such as oxides or hydroxylated compounds.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

3-bromo-2-(trifluoromethyl)-2H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-2-(trifluoromethyl)-2H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3-(trifluoromethyl)-2H-indazole
  • 3-chloro-2-(trifluoromethyl)-2H-indazole
  • 3-bromo-2-(difluoromethyl)-2H-indazole

Uniqueness

3-bromo-2-(trifluoromethyl)-2H-indazole is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

IUPAC Name

3-bromo-2-(trifluoromethyl)indazole

InChI

InChI=1S/C8H4BrF3N2/c9-7-5-3-1-2-4-6(5)13-14(7)8(10,11)12/h1-4H

InChI Key

TZMPTQQNNXOHHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)C(F)(F)F)Br

Origin of Product

United States

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